![molecular formula C4H10ClNO B2652575 2-Methylazetidin-3-ol hydrochloride CAS No. 920282-10-6](/img/structure/B2652575.png)
2-Methylazetidin-3-ol hydrochloride
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Overview
Description
2-Methylazetidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 . The compound is also known by its IUPAC name (2S,3R)-2-methyl-3-azetidinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.58 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
1. Antibacterial Agents
One of the primary applications of compounds related to 2-Methylazetidin-3-ol hydrochloride is in the development of novel antibacterial agents. For instance, the study by Brickner et al. (1996) focused on the synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents. These agents are being developed for the treatment of multidrug-resistant Gram-positive bacterial infections and have shown potent in vitro activity against various pathogens, including Mycobacterium tuberculosis.
2. Anticonvulsant Activity
Azetidine derivatives, which are structurally related to this compound, have been researched for their potential anticonvulsant properties. A study by Singh et al. (1994) investigated new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) compounds, finding that certain derivatives exhibited significant anticonvulsant activity.
3. Antidepressant Properties
Another interesting application is in the realm of antidepressants. The research by Takeuchi et al. (1997) introduced YM992, a novel compound with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity. This compound has shown promise as an antidepressant with the potential for high efficacy in clinical use.
4. Corrosion Inhibition
In the field of materials science, derivatives of azetidine, like this compound, have been explored for their corrosion inhibition properties. Yadav et al. (2015) studied thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their efficacy in reducing corrosion.
5. Synthesis of Iminosugars
The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, as described by Lawande et al. (2015), represents another application. These iminosugars have been found to exhibit significant inhibitory activity against specific enzymes, highlighting their potential in biochemical applications.
Safety and Hazards
properties
IUPAC Name |
2-methylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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